molecular formula C20H14BrN B13930324 8-Bromo-6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile CAS No. 823236-35-7

8-Bromo-6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile

Cat. No.: B13930324
CAS No.: 823236-35-7
M. Wt: 348.2 g/mol
InChI Key: TXXQDEYYAICANS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halogenated naphthalene derivative under palladium catalysis .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenes with different substituents .

Scientific Research Applications

8-Bromo-6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 8-Bromo-6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile is unique due to the presence of the phenylcyclopropyl group, which can influence its reactivity and interactions with other molecules. This structural difference can lead to distinct chemical and biological properties, making it a valuable compound for specific research applications .

Properties

CAS No.

823236-35-7

Molecular Formula

C20H14BrN

Molecular Weight

348.2 g/mol

IUPAC Name

8-bromo-6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile

InChI

InChI=1S/C20H14BrN/c21-20-10-16(9-15-7-6-13(12-22)8-19(15)20)18-11-17(18)14-4-2-1-3-5-14/h1-10,17-18H,11H2

InChI Key

TXXQDEYYAICANS-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=CC(=C3C=C(C=CC3=C2)C#N)Br)C4=CC=CC=C4

Origin of Product

United States

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